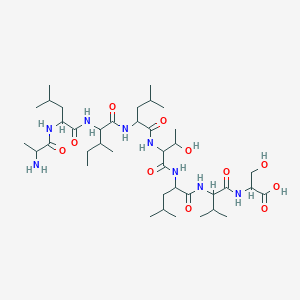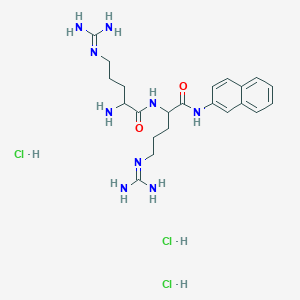
H-DL-Arg-DL-Arg-NA.3HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
H-DL-Arg-DL-Arg-NA.3HCl: is a synthetic compound with the molecular formula C22H36Cl3N9O2 and a molecular weight of 564.94 g/mol . This compound is a derivative of arginine, a semi-essential amino acid, and is often used in various scientific research applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of H-DL-Arg-DL-Arg-NA.3HCl typically involves the coupling of DL-arginine with β-naphthylamine in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Activation of DL-arginine: DL-arginine is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Coupling Reaction: The activated DL-arginine is then reacted with β-naphthylamine in the presence of a base such as triethylamine (TEA) to form the intermediate product.
Hydrochloric Acid Treatment: The intermediate product is treated with hydrochloric acid to obtain the final product, this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: H-DL-Arg-DL-Arg-NA.3HCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) in an acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in an inert solvent such as tetrahydrofuran (THF).
Substitution: Various nucleophiles or electrophiles in the presence of a catalyst or under thermal conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced forms of the compound .
Scientific Research Applications
H-DL-Arg-DL-Arg-NA.3HCl has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis of complex molecules.
Biology: Employed in studies related to enzyme activity, protein interactions, and cellular processes.
Medicine: Investigated for its potential therapeutic effects, including its role in modulating immune responses and as a potential drug candidate.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of H-DL-Arg-DL-Arg-NA.3HCl involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of enzymes and proteins involved in various biological processes. For example, it can influence the production of nitric oxide (NO) by acting as a substrate for nitric oxide synthase (NOS). Additionally, it may interact with cellular receptors and signaling pathways, leading to changes in cellular functions and responses .
Comparison with Similar Compounds
L-Arginine: A naturally occurring amino acid with similar properties but different stereochemistry.
DL-Arginine: A racemic mixture of L-arginine and D-arginine with similar biological activities.
H-Arg-Arg-AMC.3HCl: Another arginine derivative with different functional groups and applications.
Uniqueness: H-DL-Arg-DL-Arg-NA.3HCl is unique due to its specific structure and the presence of β-naphthylamine, which imparts distinct chemical and biological properties. This compound’s ability to modulate enzyme activity and interact with cellular pathways makes it valuable for various research applications .
Properties
Molecular Formula |
C22H36Cl3N9O2 |
|---|---|
Molecular Weight |
564.9 g/mol |
IUPAC Name |
2-amino-5-(diaminomethylideneamino)-N-[5-(diaminomethylideneamino)-1-(naphthalen-2-ylamino)-1-oxopentan-2-yl]pentanamide;trihydrochloride |
InChI |
InChI=1S/C22H33N9O2.3ClH/c23-17(7-3-11-28-21(24)25)19(32)31-18(8-4-12-29-22(26)27)20(33)30-16-10-9-14-5-1-2-6-15(14)13-16;;;/h1-2,5-6,9-10,13,17-18H,3-4,7-8,11-12,23H2,(H,30,33)(H,31,32)(H4,24,25,28)(H4,26,27,29);3*1H |
InChI Key |
RNVXXFQJTJQVER-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N.Cl.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


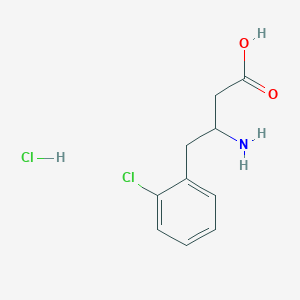



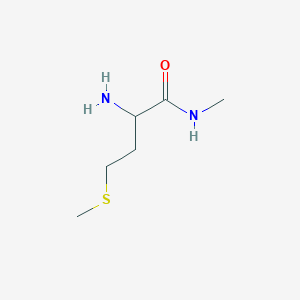

![5-Methyl-5,6,7,8-tetrahydroimidazo[1,5-c]pyrimidine-7-carboxylic acid](/img/structure/B12110213.png)
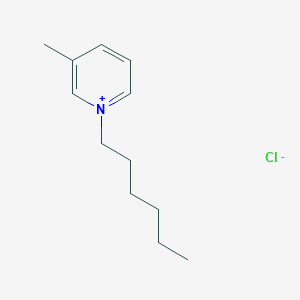
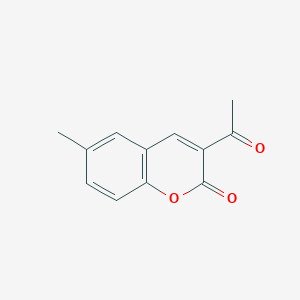
![[1,1'-Biphenyl]-4-amine, 2',5'-dichloro-](/img/structure/B12110233.png)



